molecular formula C5H9ClN2O2 B6251084 methyl 2-amino-3-cyanopropanoate hydrochloride CAS No. 1378300-29-8

methyl 2-amino-3-cyanopropanoate hydrochloride

Cat. No.: B6251084
CAS No.: 1378300-29-8
M. Wt: 164.59 g/mol
InChI Key: QVHAHQHYVQEIQP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyanopropanoate hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 It is a derivative of amino acids and is commonly used in various scientific research applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-cyanopropanoate hydrochloride can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with an amine under acidic conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyanopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-amino-3-cyanopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyanopropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The nitrile group and amino group play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-chloropropanoate hydrochloride: A similar compound with a chlorine atom instead of a nitrile group.

    Methyl 2-amino-3-hydroxypropanoate hydrochloride: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

Methyl 2-amino-3-cyanopropanoate hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.

Properties

CAS No.

1378300-29-8

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 2-amino-3-cyanopropanoate;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2,7H2,1H3;1H

InChI Key

QVHAHQHYVQEIQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#N)N.Cl

Purity

95

Origin of Product

United States

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